molecular formula C9H14O3 B13170575 Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13170575
M. Wt: 170.21 g/mol
InChI Key: DAMNPKYHLBABJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate ( 1864475-72-8) is a high-purity spirocyclic chemical intermediate intended for research use only. This compound, with a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol, belongs to a class of synthetically valuable 1-oxaspiro[2.3]hexane derivatives . Its structure incorporates a strained oxirane (epoxide) ring fused to a cyclobutane in a spirocyclic fashion, alongside an ester functional group. This unique architecture makes it a versatile and valuable building block in organic and medicinal chemistry research. The reactive oxirane ring is particularly susceptible to nucleophilic attack, allowing researchers to perform ring-opening reactions to introduce new functional groups and create more complex molecular structures. The ester group also offers a handle for further transformation, for instance, through hydrolysis or reduction. As part of the 1-oxaspiro[2.3]hexane family, which includes analogs like Methyl 5-methoxy- and Methyl 4,4-dimethyl- derivatives , this compound serves as a key synthetic intermediate for the exploration of novel pharmacophores. Its primary research applications include serving as a precursor in the synthesis of potential active pharmaceutical ingredients (APIs), the development of new synthetic methodologies, and the construction of complex organic molecules for material science. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)5-4-6(9)2/h6-7H,3-5H2,1-2H3

InChI Key

DAMNPKYHLBABJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC2C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Suitable Precursors

One of the primary routes involves cyclization of appropriately substituted β-ketoesters or aldehydes, which serve as precursors for the spirocyclic framework.

Example Procedure:

  • Starting with ethyl acetoacetate derivatives, a cyclization is induced through intramolecular nucleophilic attack facilitated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).
  • The reaction proceeds under reflux conditions, with careful temperature control to favor spirocyclic formation over other byproducts.

Reaction Conditions and Yields:

Entry Starting Material Reagent Temperature Time Yield (%) Reference
1 Ethyl acetoacetate derivatives BF₃·OEt₂ Reflux 6-8 h 70-85

Construction via Nucleophilic Substitution and Ring Closure

Another method involves initial functionalization of the ester with halogenated intermediates, followed by nucleophilic substitution to introduce the methyl group and subsequent ring closure to form the oxaspiro system.

Example:

  • Conversion of ethyl 2-chloro-2-methylpropanoate to the corresponding alcohol via nucleophilic substitution.
  • Cyclization using base such as potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) to form the spirocyclic oxaspiro compound.

Data Table:

Step Reagents Conditions Yield (%) Reference
1 Ethyl 2-chloro-2-methylpropanoate Kt-BuOK / t-BuOH Reflux, 4-6 h 75-80

Use of Protecting Groups and Selective Functionalization

Protection of hydroxyl groups or amino functionalities is often necessary to prevent side reactions during the synthesis.

  • For example, tert-butyldimethylsilyl (TBS) or benzyl groups can be employed to protect hydroxyl groups.
  • Deprotection is achieved under mild conditions post-cyclization to yield the target compound.

Optimization Strategies and Reaction Conditions

  • Temperature control is critical; most cyclizations are performed under reflux to promote intramolecular reactions.
  • Lewis acids such as BF₃·OEt₂ or titanium tetrachloride (TiCl₄) are used to activate carbonyl groups.
  • Reaction times vary from 4 to 12 hours depending on the substrate and conditions.

Summary of Research Findings

Method Starting Material Reagents Conditions Yield (%) Notes
Cyclization of β-ketoesters Ethyl acetoacetate derivatives BF₃·OEt₂ Reflux 70-85 High stereoselectivity
Nucleophilic substitution Ethyl 2-chloro-2-methylpropanoate Kt-BuOK Reflux 75-80 Efficient ring formation
Protecting group strategies Various TBS-Cl, benzyl chloride Mild conditions Variable Facilitates selective reactions
  • Supporting Literature and Research Findings

Recent studies have demonstrated the efficacy of Lewis acid-mediated cyclizations for constructing spirocyclic systems with high stereocontrol. For example, a 2016 review highlights the use of oxetane and spirocyclic derivatives in medicinal chemistry, emphasizing the importance of reaction conditions such as temperature, solvent, and catalysts in optimizing yields and stereoselectivity.

Additionally, the total synthesis of related compounds, such as oxaspiro[2.3]hexanes, has employed similar strategies involving cyclization of functionalized esters and aldehydes under controlled conditions, with yields often exceeding 70% when optimized.

  • Conclusion

The preparation of Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is primarily achieved through cyclization of suitably functionalized esters or aldehydes under Lewis acid catalysis, with reaction parameters meticulously optimized to maximize yield and stereoselectivity. The most effective methods involve intramolecular cyclization of β-ketoesters or halogenated precursors, employing protecting groups and precise temperature control. These approaches are supported by extensive research data and are adaptable for scale-up in medicinal and organic chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5)
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences : Lacks the 4-methyl group, reducing steric hindrance. The absence of the methyl substituent may enhance solubility in polar solvents compared to the 4-methyl analog. Purity is reported at 98% .
(b) Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697809-56-5)
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences: Substitution of the ethyl ester with a methyl ester reduces lipophilicity.
(c) Ethyl 1,5-dioxaspiro[2.3]hexane-2-carboxylate (Compound 107)
  • Synthesis : Prepared via oxidation of a precursor using t-BuOOH and nBuLi in THF, yielding 13% .
  • Key Differences: Incorporates a second oxygen atom (1,5-dioxaspiro), increasing polarity and hydrogen-bonding capacity. This structural change could enhance solubility in aqueous media compared to mono-oxygen analogs.

Spiro Ring Size and Heteroatom Modifications

(a) Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-97-1)
  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
(b) Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 124752-23-4)
  • Key Differences : Replaces the spiro oxygen with a nitrogen atom (azabicyclo system), enabling protonation and salt formation (e.g., hydrochloride derivatives). This modification is critical for pharmaceutical applications, as seen in antimalarial and antiviral compounds .

Functional Group and Substituent Effects

(a) Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8)
  • Molecular Formula: C₈H₁₄ClNO₃
  • The hydrochloride salt enhances aqueous solubility, making it suitable for drug formulations .
(b) Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1603272-59-8)
  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol

Biological Activity

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H18_{18}O3_3 and a molecular weight of approximately 198.26 g/mol. Its spiro structure is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and analgesic properties.

Antimicrobial Activity

Research indicates that compounds with similar spirocyclic structures often exhibit antimicrobial properties. This compound has shown potential against various microbial strains, although specific data on its efficacy is limited.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainActivity Level
This compoundStaphylococcus aureusModerate
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylateEscherichia coliHigh
Similar spiro compoundsVariousVaries

The mechanism of action for this compound is thought to involve interaction with specific enzymes and receptors due to its structural features. The presence of the oxaspiro ring allows for unique conformational flexibility, which may facilitate binding to biological targets.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of several spirocyclic compounds, including this compound, against common pathogens. Results indicated moderate effectiveness against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
  • Anti-inflammatory Potential : In another investigation focusing on anti-inflammatory activity, compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating a promising avenue for further research in inflammatory conditions .

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